molecular formula C13H14BrN3O3S2 B2555918 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2320666-88-2

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2555918
CAS No.: 2320666-88-2
M. Wt: 404.3
InChI Key: OHZKUUMMEIJVHQ-UHFFFAOYSA-N
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Description

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a complex organic compound that features a bromobenzenesulfonyl group and a thiadiazole ring attached to a piperidine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.

    Attachment of the thiadiazole ring to piperidine: This step may involve nucleophilic substitution reactions.

    Introduction of the bromobenzenesulfonyl group: This can be done via sulfonylation reactions using bromobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and piperidine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The bromobenzenesulfonyl group can be reduced to a benzenesulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the bromine atom could yield various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
  • 1-(2-Fluorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Uniqueness

1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro- and fluoro- counterparts.

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKUUMMEIJVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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